3-hydroxy-4-(4-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Beschreibung
3-hydroxy-4-(4-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, methoxybenzoyl, benzothiazolyl, and pyridinyl groups
Eigenschaften
Molekularformel |
C25H19N3O4S |
|---|---|
Molekulargewicht |
457.5g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H19N3O4S/c1-14-5-10-18-19(12-14)33-25(27-18)28-21(16-4-3-11-26-13-16)20(23(30)24(28)31)22(29)15-6-8-17(32-2)9-7-15/h3-13,21,29H,1-2H3/b22-20+ |
InChI-Schlüssel |
XTHBNIIXBSOKSS-LSDHQDQOSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)OC)O)C(=O)C3=O)C5=CN=CC=C5 |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C3=O)C5=CN=CC=C5 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)OC)O)C(=O)C3=O)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Cyclization Reactions: Forming the pyrrol-2-one ring structure.
Functional Group Transformations: Introducing hydroxyl, methoxybenzoyl, benzothiazolyl, and pyridinyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Batch Processing: Conducting reactions in large reactors.
Continuous Flow Chemistry: Using continuous flow reactors for more efficient production.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-4-(4-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations and reactions.
Biology
In biological research, this compound may be studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structure may allow it to interact with specific molecular targets, leading to potential treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity to produce a biological response.
Signal Transduction Pathways: Affecting cellular signaling pathways to produce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxy-4-(4-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one: A similar compound with a different pyridinyl group.
3-hydroxy-4-(4-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one: Another similar compound with a different pyridinyl group.
Uniqueness
The uniqueness of 3-hydroxy-4-(4-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
